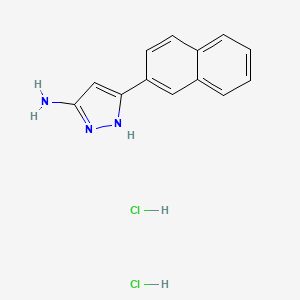

Dihydrochlorure de 5-(naphtalène-2-yl)-1H-pyrazol-3-amine

Vue d'ensemble

Description

Naphthalene is a class of arenes, consisting of two ortho-fused benzene rings . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. Amine is a functional group that contain a basic nitrogen atom with a lone pair. Dihydrochloride indicates that the compound forms a salt with two hydrochloric acid molecules .

Synthesis Analysis

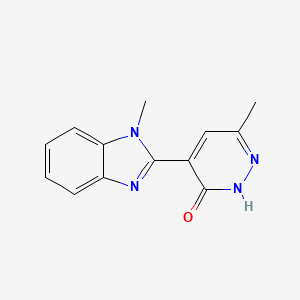

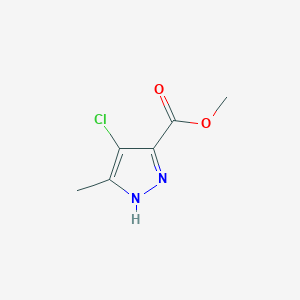

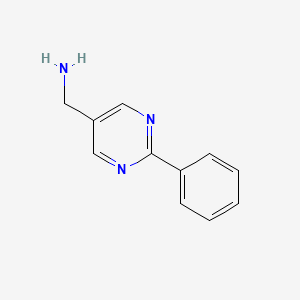

The synthesis of naphthalene derivatives often involves the fusion of two benzene rings. Naphthalene is produced by distillation and fractionation of petroleum or coal tar . The synthesis of pyrazole derivatives often involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds. The exact synthesis process for your specific compound would depend on the specific reactions used .Molecular Structure Analysis

The molecular structure of a compound like “5-(naphthalen-2-yl)-1H-pyrazol-3-amine dihydrochloride” would likely involve a naphthalene ring structure attached to a pyrazole ring via a carbon atom. The amine group would be attached to the pyrazole ring. The exact structure would depend on the specific locations of these attachments .Chemical Reactions Analysis

The chemical reactions involving naphthalene derivatives can be quite diverse, depending on the specific functional groups present in the molecule. Naphthalene itself is reactive and forms numerous derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “5-(naphthalen-2-yl)-1H-pyrazol-3-amine dihydrochloride” would depend on its specific structure. Factors like solubility, melting point, boiling point, and reactivity would be influenced by the specific functional groups present in the molecule .Applications De Recherche Scientifique

Recherche en chimiothérapie

Dihydrochlorure de 5-(naphtalène-2-yl)-1H-pyrazol-3-amine: a des applications potentielles dans la recherche en chimiothérapie. En tant que dérivé de la chalcone, il peut présenter des propriétés antitumorales et pourrait être étudié pour son efficacité dans l'inhibition de la prolifération cellulaire . La capacité du composé à interagir avec diverses cibles biologiques pourrait en faire un candidat pour des études de traitement du cancer.

Activité antidiabétique

La structure moléculaire de ce composé suggère qu'il pourrait présenter une activité inhibitrice contre les enzymes impliquées dans le diabète. Les résultats d'arrimage moléculaire de composés apparentés indiquent un potentiel en tant qu'agent antidiabétique, ce qui justifie une exploration plus approfondie pour le This compound .

Propriétés antimicrobiennes

Les chalcones sont connues pour leurs propriétés antimicrobiennes. Ce composé, en raison de sa similarité structurelle avec d'autres chalcones, pourrait être synthétisé et testé contre une variété de souches microbiennes pour évaluer son efficacité en tant qu'agent antimicrobien .

Applications anti-inflammatoires

Les propriétés anti-inflammatoires des chalcones les rendent appropriées pour la recherche sur les traitements des affections liées à l'inflammationThis compound pourrait faire partie d'études visant à réduire l'inflammation et à traiter des maladies telles que l'arthrite .

Effets antioxydants

La recherche sur les antioxydants est cruciale pour comprendre comment lutter contre le stress oxydatif dans l'organisme. Les effets antioxydants potentiels de ce composé pourraient être étudiés pour déterminer sa capacité à neutraliser les radicaux libres .

Mécanisme D'action

Target of Action

A structurally similar compound, [4-(5-naphthalen-2-yl-1h-pyrrolo[2,3-b]pyridin-3-yl)phenyl]acetic acid, is known to target theSerine/threonine-protein kinase Sgk1 in humans . This enzyme plays a crucial role in cellular stress response and survival, and it’s involved in various cellular processes such as ion transport and cell growth .

Mode of Action

It can be inferred that the compound interacts with its target protein to modulate its activity, leading to downstream effects on cellular processes .

Biochemical Pathways

Given the potential target, it’s likely that the compound influences pathways related to cellular stress response, ion transport, and cell growth .

Result of Action

Based on the potential target, it can be inferred that the compound may influence cellular processes such as stress response, ion transport, and cell growth .

Safety and Hazards

Analyse Biochimique

Cellular Effects

The effects of 5-(naphthalen-2-yl)-1H-pyrazol-3-amine dihydrochloride on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to modulate the activity of retinoic acid receptors (RARs), which play a crucial role in gene transcription and cellular differentiation . This modulation can lead to changes in gene expression patterns, affecting various cellular functions such as proliferation, apoptosis, and differentiation.

Molecular Mechanism

At the molecular level, 5-(naphthalen-2-yl)-1H-pyrazol-3-amine dihydrochloride exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, inhibiting or activating their functions. For instance, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, leading to inhibition of its activity . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

The stability and degradation of 5-(naphthalen-2-yl)-1H-pyrazol-3-amine dihydrochloride in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its gradual breakdown, affecting its efficacy. Long-term studies have indicated that the compound can induce sustained changes in cellular function, particularly in terms of enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of 5-(naphthalen-2-yl)-1H-pyrazol-3-amine dihydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive function and reduce symptoms of neurodegenerative diseases . At higher doses, it can induce toxic effects, including liver dysfunction and immunomodulation. The threshold for these adverse effects is typically observed at doses exceeding 2000 mg/kg, indicating a relatively high safety margin for therapeutic applications.

Metabolic Pathways

5-(naphthalen-2-yl)-1H-pyrazol-3-amine dihydrochloride is involved in several metabolic pathways, primarily through its interactions with enzymes such as acetylcholinesterase and serine/threonine-protein kinase . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s influence on these pathways underscores its potential as a modulator of metabolic processes.

Transport and Distribution

The transport and distribution of 5-(naphthalen-2-yl)-1H-pyrazol-3-amine dihydrochloride within cells and tissues are facilitated by specific transporters and binding proteins . The compound is readily taken up by cells and distributed throughout various cellular compartments. Its localization within the cell is influenced by its interactions with binding proteins, which can affect its accumulation and activity.

Subcellular Localization

The subcellular localization of 5-(naphthalen-2-yl)-1H-pyrazol-3-amine dihydrochloride is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and regulatory proteins . Additionally, it can be targeted to specific organelles through post-translational modifications and targeting signals, enhancing its efficacy in modulating cellular processes.

Propriétés

IUPAC Name |

5-naphthalen-2-yl-1H-pyrazol-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3.2ClH/c14-13-8-12(15-16-13)11-6-5-9-3-1-2-4-10(9)7-11;;/h1-8H,(H3,14,15,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWESHKFECNFCSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC(=NN3)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

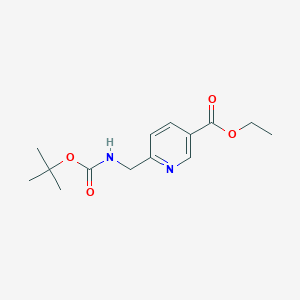

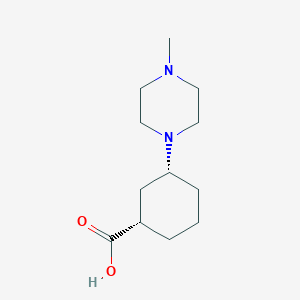

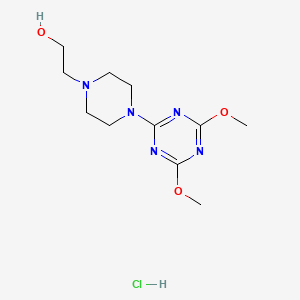

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-Dimethyl-4-(4-phenylpiperazin-1-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine](/img/structure/B1463351.png)

amine hydrochloride](/img/structure/B1463354.png)

![2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide hydrochloride](/img/structure/B1463355.png)

![[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B1463356.png)

![4-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1463359.png)